

Application Notes and Protocols for In Vivo Studies with WYE-687

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Compound of Interest

Compound Name: WYE-687 dihydrochloride

Cat. No.: B2702772

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Topic: Recommended Dosage of WYE-687 for In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

WYE-687 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTORC1 and mTORC2 complexes. This dual inhibitory action makes it a valuable tool for investigating the role of the mTOR signaling pathway in various pathological conditions, including cancer. These application notes provide a summary of a recommended dosage and protocol for in vivo animal studies using WYE-687, based on preclinical research in a renal cell carcinoma (RCC) model.

Data Presentation

The following table summarizes the key quantitative data for the in vivo administration of WYE-687 in a mouse xenograft model.

Parameter	Value	Reference
Compound	WYE-687	[1][2][3]
Animal Model	Nude mice with 786-O RCC tumor xenografts	[1][2][3]
Dosage	25 mg/kg body weight	[1][2][3]
Administration Route	Oral gavage	[1][2][3]
Frequency	Daily	[1][2][3]
Duration	15 days	[1][2][3]
Vehicle	5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400	[1][3]
In Vitro IC50 (786-O cells)	23.21 ± 2.25 nM	[1][3]

Experimental Protocols

In Vivo Tumor Xenograft Study

This protocol describes the methodology for assessing the anti-tumor efficacy of WYE-687 in a subcutaneous xenograft model using the human renal cell carcinoma cell line 786-O.

1. Cell Culture:

- Culture 786-O cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the logarithmic growth phase for tumor implantation.

2. Tumor Implantation:

- Resuspend the harvested 786-O cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

- Subcutaneously inject a significant number of 786-O cells (e.g., 5×10^6 cells in 100 μ L) into the flank of nude mice.
- Monitor the mice regularly for tumor growth.

3. Animal Grouping and Treatment:

- Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=9 per group)[2].
- Treatment Group: Administer WYE-687 at a dose of 25 mg/kg body weight daily via oral gavage for 15 days[1][3].
- Control Group: Administer the vehicle (5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400) daily via oral gavage for the same duration[1][3].

4. Preparation of WYE-687 Formulation:

- Prepare the vehicle solution by mixing 5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400 in sterile water.
- Suspend WYE-687 in the vehicle to achieve the final concentration for a 25 mg/kg dosage based on the average body weight of the mice. Ensure the solution is well-mixed before each administration.

5. Monitoring and Data Collection:

- Measure tumor volume and mouse body weight every 5 days[2]. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or gastrointestinal distress[3].
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

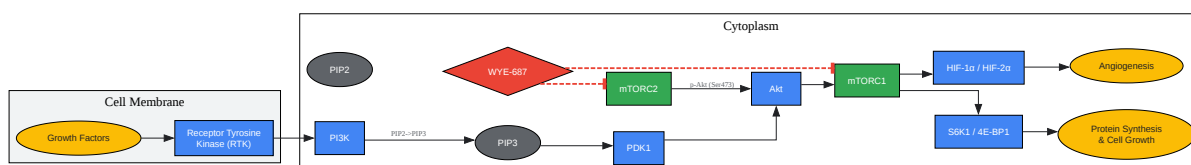
6. Pharmacodynamic Analysis (Optional):

- To assess the in vivo target engagement of WYE-687, a separate cohort of tumor-bearing mice can be treated with a single dose of WYE-687 or vehicle.
- Collect tumor tissues at various time points post-administration.
- Analyze the tumor lysates by Western blotting for the expression and phosphorylation status of mTORC1 and mTORC2 pathway components (e.g., p-S6K1, p-S6, p-Akt Ser-473) and downstream effectors like HIF-1 α and HIF-2 α [3].

7. Immunohistochemistry (IHC):

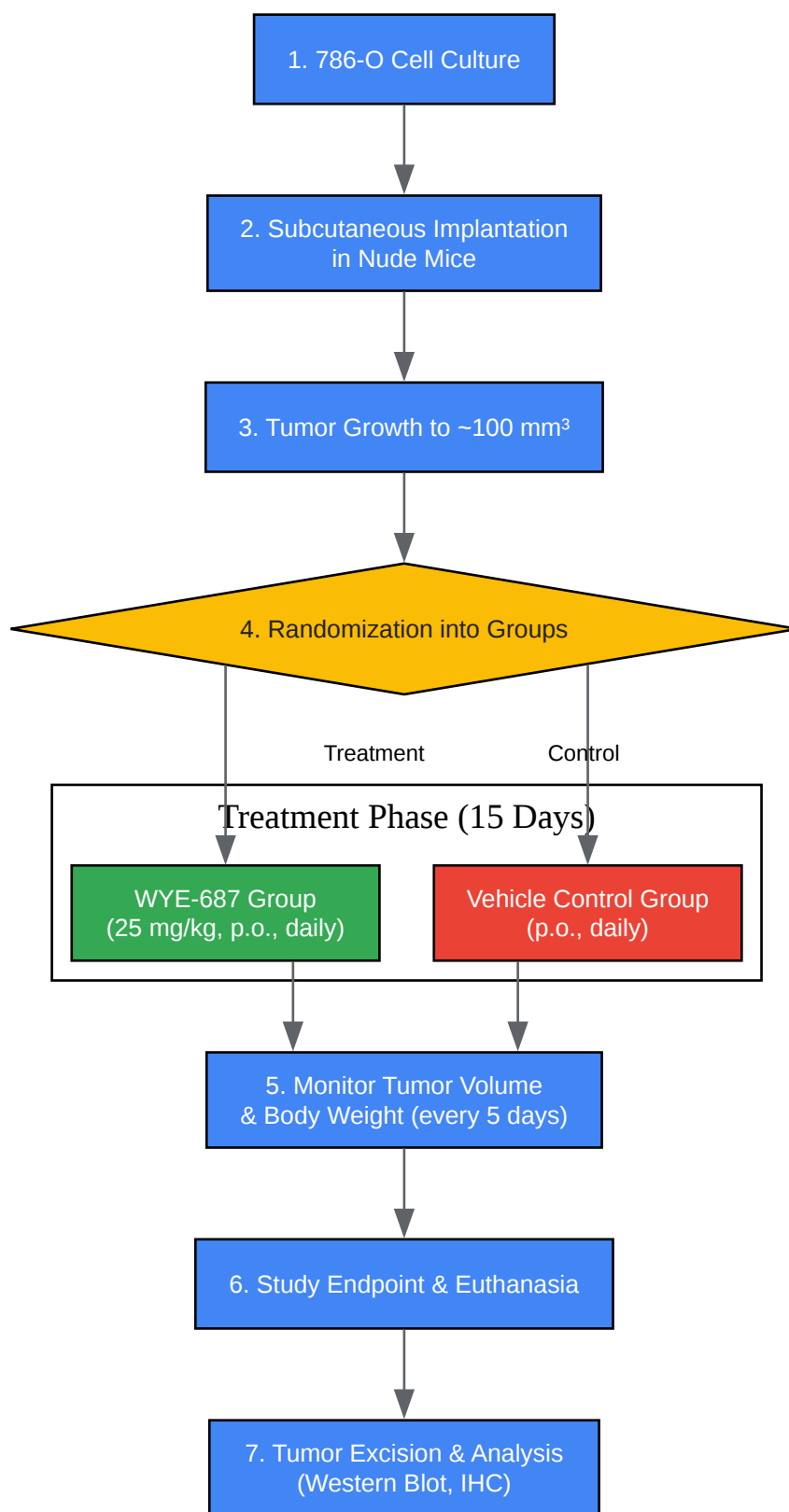
- Fix a portion of the excised tumors in formalin and embed in paraffin or freeze in OCT for cryosectioning.
- Perform IHC staining on tumor sections to visualize the expression and localization of key proteins, such as p-Akt (Ser-473), to confirm the in vivo inhibitory effect of WYE-687[1].

Mandatory Visualization



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Caption: WYE-687 signaling pathway.



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Caption: Experimental workflow for in vivo WYE-687 studies.

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References

- 1. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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